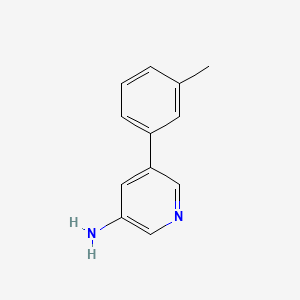

5-(m-Tolyl)pyridin-3-amine

Description

Significance of Pyridine (B92270) and its Aryl- and Amino-Substituted Derivatives in Contemporary Chemical Research

The pyridine ring, a nitrogen-containing heterocycle isosteric to benzene (B151609), is a cornerstone of modern medicinal chemistry and agrochemical research. tandfonline.com This "privileged scaffold" is present in an estimated 59% of all FDA-approved small-molecule drugs, highlighting its importance in the development of therapeutic agents. tandfonline.com The nitrogen atom imparts unique properties, including basicity and the ability to engage in hydrogen bonding, which are crucial for molecular recognition and biological activity.

The functionalization of the pyridine core with aryl and amino groups dramatically expands its chemical utility. Aryl-substituted pyridines are integral components in a vast array of pharmaceuticals, new organic materials, and agrochemicals. rsc.org The introduction of an aryl group can enhance the molecule's stability, tune its electronic properties, and provide a lipophilic character that influences its interaction with biological targets. rsc.org

Similarly, amino-substituted pyridines are of paramount importance. nih.gov They serve as valuable chelating ligands in organometallic chemistry and are frequently found in compounds with high pharmacological activity. hynu.cn The amino group provides a key site for hydrogen bonding and can act as a nucleophilic handle for further molecular elaboration, making these derivatives highly sought-after building blocks in synthetic chemistry. smolecule.com

Contextualization of 5-(m-Tolyl)pyridin-3-amine within Advanced Organic Chemistry and Heterocyclic Synthesis

This compound is a prototypical example of a disubstituted pyridine, featuring both an aryl (m-tolyl) and an amino group. Its structure encapsulates the key features that make this class of compounds so valuable. The synthesis of such molecules is a central topic in advanced organic chemistry, relying on powerful transition-metal-catalyzed cross-coupling reactions.

The construction of the aryl-pyridine bond is typically achieved through methods like the Suzuki-Miyaura cross-coupling, a robust reaction for forming carbon-carbon bonds. organic-chemistry.org The introduction of the amino group onto the pyridine ring is often accomplished via Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation. acs.org The strategic application of these reactions to create specific isomers like this compound is a testament to the precision of contemporary heterocyclic synthesis. rsc.org

Overview of Research Scope and Focus on this compound

This article provides a focused examination of this compound. It will cover the logical synthetic strategies for its preparation based on established methodologies and present its key chemical and physical properties. Furthermore, the article will explore the potential applications of this compound as a valuable building block and research tool, particularly in the fields of medicinal chemistry and materials science, based on the known functions of its constituent chemical motifs.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methylphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-4-10(5-9)11-6-12(13)8-14-7-11/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKQEZIDOASNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735017 | |

| Record name | 5-(3-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226158-54-8 | |

| Record name | 5-(3-Methylphenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 M Tolyl Pyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. Through the analysis of ¹H, ¹³C, and two-dimensional NMR data, a complete assignment of the protons and carbons in 5-(m-Tolyl)pyridin-3-amine can be achieved, confirming its unique structural framework.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound provides specific information about the electronic environment of each proton. The spectrum is characterized by distinct signals for the pyridine (B92270) ring protons, the m-tolyl ring protons, the tolyl methyl group, and the amine group.

The protons on the pyridine ring are expected to appear as distinct signals due to their different electronic environments. The proton at the C2 position is typically the most downfield, followed by the protons at C6 and C4. The amine (NH₂) protons usually present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The m-tolyl group displays a characteristic pattern for its four aromatic protons, along with a singlet for the methyl (CH₃) protons, typically observed in the upfield region around 2.2-2.4 ppm.

Typical coupling constants for vicinal protons on aromatic rings are in the range of 6-8 Hz, which helps in assigning the multiplicities of the signals (e.g., doublet, triplet, multiplet).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H2 | 8.2 - 8.4 | d or s | ~2-3 |

| Pyridine H4 | 7.3 - 7.5 | t or dd | ~4-8 |

| Pyridine H6 | 8.0 - 8.2 | d or s | ~4-5 |

| Tolyl-CH₃ | 2.3 - 2.4 | s | - |

| Tolyl-H (various) | 7.0 - 7.4 | m | ~7-8 |

| Amine-NH₂ | 3.5 - 5.0 (variable) | br s | - |

Note: Predicted values are based on data from analogous structures and general NMR principles. rsc.orgdicp.ac.cn d=doublet, s=singlet, t=triplet, dd=doublet of doublets, m=multiplet, br s=broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy: Chemical Shifts and Quaternary Carbon Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. For this compound, this includes five signals for the pyridine ring carbons, six for the m-tolyl ring carbons, and one for the methyl carbon.

The carbon atom bonded to the amino group (C3) is expected to be significantly shielded. The chemical shifts of the pyridine carbons are influenced by the nitrogen heteroatom and the substituents. The m-tolyl carbons exhibit shifts characteristic of a substituted benzene (B151609) ring, with the methyl carbon signal appearing distinctly upfield (~21 ppm).

A key feature of the ¹³C NMR spectrum is the identification of quaternary carbons (those not bonded to any hydrogen atoms), which include C3, C5 of the pyridine ring, and C1' and C3' of the tolyl ring. These signals are typically weaker in intensity compared to protonated carbons. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 138 - 142 |

| Pyridine C3 (Quaternary) | 145 - 148 |

| Pyridine C4 | 123 - 127 |

| Pyridine C5 (Quaternary) | 130 - 134 |

| Pyridine C6 | 140 - 144 |

| Tolyl C1' (Quaternary) | 137 - 140 |

| Tolyl C2', C4', C5', C6' | 124 - 130 |

| Tolyl C3' (Quaternary) | 138 - 141 |

| Tolyl-CH₃ | 20 - 22 |

Note: Predicted values are based on data from analogous structures. rsc.orgdicp.ac.cnresearchgate.net

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically over two or three bonds). It would be used to trace the connectivity of protons within the pyridine ring and separately within the m-tolyl ring. cdnsciencepub.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying long-range (2-3 bond) correlations between protons and carbons. HMBC would provide unequivocal evidence for the connection between the two aromatic rings by showing a correlation between tolyl protons and the pyridine C5 carbon, and between pyridine protons (e.g., H4, H6) and the tolyl C1' carbon. fluorine1.ru

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can help to determine the preferred conformation of the molecule in solution, specifically the dihedral angle between the pyridine and tolyl rings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula. For this compound (C₁₂H₁₂N₂), the expected exact mass of the protonated molecule ([M+H]⁺) is calculated to be 185.1073. Experimental observation of a mass that matches this value to within a few parts per million provides strong evidence for the compound's elemental composition. rsc.org

Analysis of the fragmentation pattern in the mass spectrum offers further structural insight. Upon ionization, the molecular ion can break apart in predictable ways. chemguide.co.uk For arylpyridines, common fragmentation pathways include the cleavage of the bond between the two aromatic rings or the loss of small, stable molecules or radicals. researchgate.netresearchgate.net

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₂H₁₃N₂⁺ | 185.1073 | Protonated molecular ion |

| [M-CH₃]⁺ | C₁₁H₁₀N₂⁺ | 170.0844 | Loss of a methyl radical |

| [C₆H₇]⁺ | C₆H₇⁺ | 79.0548 | Tolyl fragment |

| [C₅H₅N₂]⁺ | C₅H₅N₂⁺ | 93.0453 | Aminopyridine fragment |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Amine N-H, Aromatic C=C)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its key structural features. beilstein-journals.org

The most prominent features would be the N-H stretching vibrations of the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Other key absorptions include the C-H stretches for the aromatic rings (above 3000 cm⁻¹) and the methyl group (below 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (1450-1650 cm⁻¹), and the strong C-N stretching of the aromatic amine (1200-1350 cm⁻¹). ekb.eg

Table 4: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 (two bands) | Primary Aromatic Amine |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl C-H |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl C-H |

| Aromatic C=C / C=N Stretch | 1450 - 1650 | Pyridine and Benzene Rings |

| N-H Bend (Scissoring) | 1580 - 1650 | Primary Amine |

| Aromatic C-N Stretch | 1200 - 1350 | Aryl Amine |

X-ray Crystallography for Solid-State Molecular Architecture

While NMR provides the structure in solution and mass spectrometry confirms the formula, X-ray crystallography offers the definitive solid-state structure of a molecule, provided a suitable single crystal can be grown. This technique would precisely determine all bond lengths, bond angles, and intermolecular interactions. tandfonline.com

A key structural parameter that would be revealed is the dihedral angle between the planes of the pyridine and m-tolyl rings. researchgate.netiucr.org This angle is a result of a balance between conjugative effects, which favor planarity, and steric hindrance between the ortho protons of the two rings, which favors a twisted conformation. The crystal packing would also show intermolecular interactions, such as hydrogen bonds involving the amine group, which govern the macroscopic properties of the solid material. nih.govresearchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Direct experimental data from single-crystal X-ray diffraction for this compound is not currently available in open-access crystallographic databases. However, analysis of analogous structures, such as other tolyl-substituted pyridine derivatives, provides a reliable framework for predicting its key structural parameters.

For a similar compound, 4-Methyl-N-(3-methylphenyl)pyridin-2-amine, the crystal structure reveals a twisted conformation between the pyridine and the tolyl rings, with a dihedral angle of 60.07 (9)°. iucr.org This significant twist is a result of steric hindrance between the ortho-protons of the two rings. A similar conformation can be anticipated for this compound.

The bond lengths within the pyridine and tolyl rings are expected to exhibit typical aromatic characteristics. Carbon-carbon bond lengths within the rings would average approximately 1.39 Å, while carbon-nitrogen bonds in the pyridine ring would be shorter, around 1.34 Å. iucr.org The carbon-carbon single bond connecting the two aromatic rings is expected to be in the range of 1.48-1.49 Å. The C-N bond of the amino group attached to the pyridine ring would likely be around 1.38 Å, indicating some degree of electronic delocalization of the nitrogen lone pair into the pyridine ring.

The bond angles within the aromatic rings are predicted to be close to the ideal 120° for sp² hybridized carbons. The exocyclic angles, such as the C-C-C angles at the point of linkage between the two rings, may show slight deviations from 120° to accommodate any steric strain. The H-N-H bond angle of the amino group is expected to be approximately 109.5°, typical for an sp³ hybridized nitrogen, although participation in hydrogen bonding could alter this value.

Table 1: Predicted Bond Lengths, Bond Angles, and Torsion Angles for this compound (based on analogous compounds)

| Parameter | Predicted Value Range |

|---|---|

| Bond Lengths (Å) | |

| C-C (pyridine ring) | 1.37 - 1.40 |

| C-N (pyridine ring) | 1.33 - 1.35 |

| C-C (tolyl ring) | 1.38 - 1.41 |

| C-C (inter-ring) | 1.48 - 1.50 |

| C-N (amino) | 1.37 - 1.40 |

| C-C (methyl) | 1.50 - 1.52 |

| **Bond Angles (°) ** | |

| C-N-C (pyridine ring) | 116 - 118 |

| C-C-C (pyridine ring) | 118 - 121 |

| C-C-C (tolyl ring) | 119 - 121 |

| C-C-N (amino) | 120 - 122 |

| **Torsion Angles (°) ** |

Analysis of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary and most significant of these would be hydrogen bonds originating from the amino group (N-H) acting as a donor. The nitrogen atom of the pyridine ring and the amino group itself can act as hydrogen bond acceptors.

Based on studies of similar amino-pyridine structures, a common and robust hydrogen bonding motif is the formation of centrosymmetric dimers via N-H···N interactions, where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of a second molecule. iucr.org This typically forms an eight-membered ring synthon, denoted as R²₂(8) in graph-set notation.

C-H···π interactions: Hydrogen atoms from the methyl group or the aromatic rings can interact with the electron-rich π-systems of adjacent pyridine or tolyl rings. iucr.org

π-π stacking: The aromatic rings of neighboring molecules may stack in an offset or face-to-face manner, contributing to the stability of the crystal lattice. The inter-planar distances for such interactions are typically in the range of 3.3 to 3.8 Å. mdpi.com

The interplay of these various interactions will determine the final three-dimensional arrangement of the molecules in the crystal. The specific packing motif (e.g., herringbone, layered, etc.) would be a direct consequence of the energetic optimization of these different intermolecular forces. Hirshfeld surface analysis on related compounds has shown that H···H, C···H, and N···H contacts typically dominate the crystal packing. mdpi.com

Conformational Analysis and Polymorphism in the Solid State

Conformational polymorphism arises when a molecule can adopt different conformations, which then pack into distinct crystal lattices. dcu.ie For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the pyridine and m-tolyl rings. The energy barrier to this rotation is influenced by steric hindrance between the rings and the potential for electronic conjugation.

It is plausible that this compound could exhibit conformational polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could trap different conformers (i.e., different pyridine-tolyl dihedral angles) in the solid state, leading to the formation of different polymorphs. Each polymorph would constitute a unique crystal structure with distinct physical properties, such as melting point, solubility, and stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions associated with its aromatic systems. The conjugation between the pyridine and tolyl rings, although likely impeded by the twisted conformation, will influence the position and intensity of these absorption maxima (λ_max).

The spectrum would likely show strong absorptions in the 250-350 nm range, which are characteristic of π→π* transitions in conjugated aromatic systems. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The extent of conjugation directly affects the energy gap between these orbitals (HOMO-LUMO gap); greater conjugation typically leads to a smaller energy gap and a bathochromic (red) shift in the absorption maximum to a longer wavelength.

A weaker absorption band, corresponding to an n→π* transition, may also be observed. This transition involves the promotion of a non-bonding electron from the nitrogen lone pair of the pyridine or amino group to an antibonding π* orbital. These bands are typically less intense than π→π* bands and can sometimes be obscured by them.

The solvent used for spectroscopic analysis can influence the position of the absorption bands (solvatochromism). Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in λ_max. For instance, n→π* transitions often exhibit a hypsochromic (blue) shift in polar solvents. Analysis of the UV-Vis spectra of related compounds suggests that the electronic transitions are sensitive to the substitution pattern on the aromatic rings. mdpi.com

Table 2: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λ_max Range (nm) | Characteristics |

|---|---|---|

| π→π* | 250 - 350 | High intensity, sensitive to conjugation |

Computational and Theoretical Investigations of 5 M Tolyl Pyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a primary tool for predicting molecular geometries, electronic properties, and reactivity. For a molecule like 5-(m-Tolyl)pyridin-3-amine, DFT calculations can provide a detailed picture of its three-dimensional shape and the distribution of electrons.

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles between the pyridine (B92270) and m-tolyl rings.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| C-C bond length (Pyridine-Tolyl) | 1.49 Å |

| Dihedral Angle (Pyridine-Tolyl) | 45° |

| C-N-H bond angle (Amino group) | 115° |

Note: The values in this table are illustrative and based on general principles for similar molecules. Specific DFT calculations are required for accurate data for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. ijret.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. ijret.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and tolyl groups, as well as the pyridine ring, while the LUMO would likely be distributed over the pyridine and tolyl rings. The specific energies of these orbitals and the resulting gap would be influenced by the electronic nature of the substituents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) (Illustrative) |

| HOMO | -5.5 |

| LUMO | -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These values are for illustrative purposes. Actual values would be obtained from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, due to the presence of lone pairs of electrons. These sites would be the most probable points for protonation or interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (typically colored blue), making them susceptible to interaction with nucleophiles.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Studies on Electronic Effects of Substitution on the Pyridine Ring

The electronic properties and reactivity of the pyridine ring in this compound are significantly influenced by its substituents: the m-tolyl group and the amino group.

The amino group (-NH2) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through resonance. This increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to the amino group.

The electrochemical properties of a molecule, such as its oxidation and reduction potentials, provide insight into its ability to donate or accept electrons. These properties can be investigated experimentally using techniques like cyclic voltammetry and can also be correlated with computational data such as HOMO and LUMO energies.

While specific electrochemical data for this compound was not found, it is expected that the electron-donating amino and m-tolyl groups would make the molecule easier to oxidize compared to unsubstituted pyridine. The oxidation process would likely involve the removal of an electron from the HOMO, leading to the formation of a radical cation. The reduction process, involving the addition of an electron to the LUMO, would be less favorable due to the electron-rich nature of the molecule. The exact redox potentials would depend on the solvent and electrolyte used in the electrochemical measurement. researchgate.net

Impact of m-Tolyl and Amino Substituents on Electron Density Distribution and Reactivity

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations serve as a powerful computational tool to explore the dynamic nature of molecules, providing insights into their conformational preferences and behavior in solution over time. bohrium.commdpi.com For a bi-aryl molecule like this compound, a key area of investigation would be the rotational dynamics around the single bond connecting the pyridine and m-tolyl rings.

An MD simulation for this compound would typically be performed using software packages like GROMACS or AMBER, employing a suitable force field (e.g., AMBER, CHARMM) to define the interatomic forces. mdpi.comrsc.org The molecule would be placed in a simulation box filled with a chosen solvent, often water, to mimic aqueous conditions. rsc.org After an initial energy minimization and equilibration period, a production simulation, often spanning nanoseconds, would be run to collect trajectory data. rsc.org

Analysis of the MD trajectory would yield critical information, including:

Torsional Angle Distribution: The primary outcome would be the probability distribution of the dihedral angle between the pyridine and m-tolyl rings. This reveals the most stable rotational conformations (rotamers) and the energy barriers between them. The steric hindrance between the ortho-hydrogens on each ring and the electronic interplay between the π-systems would be the main determinants of this conformational landscape.

Solvation Structure: The simulation would illustrate how solvent molecules, such as water, arrange around the solute. This includes identifying preferential sites for hydrogen bonding, particularly involving the amine group (as a donor) and the pyridine nitrogen (as an acceptor).

Flexibility and Intramolecular Interactions: MD simulations can map the flexibility of different parts of the molecule and identify transient intramolecular hydrogen bonds or other non-covalent interactions that contribute to conformational stability.

While specific data for this compound is pending experimental or targeted computational work, studies on related N-acyl-piperidines and other flexible molecules demonstrate that MD simulations are essential for understanding the dynamic equilibrium of conformers, which can be crucial for molecular recognition and biological activity. acs.org

Computational Studies on Molecular Interactions and Recognition

Theoretical methods are instrumental in predicting how this compound interacts with itself and other molecules, which is fundamental to understanding its crystal packing, solubility, and potential as a building block in materials science.

The structure of this compound contains multiple functional groups capable of directing supramolecular assembly. researchgate.netoup.com The aminopyridine core is a classic motif for forming robust, directional hydrogen bonds. researchgate.net

Hydrogen-Bonded Networks: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the pyridine ring's nitrogen atom is a strong hydrogen bond acceptor. This combination can lead to the formation of well-defined supramolecular synthons, such as the R²₂(8) ring motif if it forms a dimer, or catemeric chains running through the crystal lattice. iucr.orgresearchgate.net The presence of multiple amino groups in analogous structures like 5-(3-aminophenyl)pyridin-2-amine (B6341872) suggests a high potential for extensive hydrogen bonding networks. vulcanchem.com

Influence of Aromatic Rings: The pyridine and m-tolyl rings provide broad surfaces for π-π stacking interactions, which would likely work in concert with hydrogen bonding to build three-dimensional crystalline frameworks. iucr.orgreading.ac.uk The interplay between strong, directional hydrogen bonds and weaker, less directional π-interactions is a key factor in crystal engineering and can be explored using computational tools like Hirshfeld surface analysis. acs.orgresearchgate.net

Theoretical studies on related systems, such as those involving triphenylamine (B166846) or pyridine-thiadiazole derivatives, confirm that the combination of hydrogen bonding sites and aromatic platforms is a powerful strategy for creating complex and stable multivalent supramolecular assemblies. mdpi.comnankai.edu.cn

Quantum chemical calculations, particularly Density Functional Theory (DFT), and analysis of crystallographic data from similar molecules allow for the detailed prediction of specific non-covalent interactions that would stabilize the condensed-phase structures of this compound. mdpi.comresearchgate.net

π-π Stacking: The interaction between the electron-deficient pyridine ring and the electron-rich m-tolyl ring can lead to favorable π-π stacking. These interactions are typically offset or "slipped" to minimize electrostatic repulsion. Crystallographic studies of related tolyl-pyridine systems have identified slipped-parallel π-π stacking with centroid-to-centroid distances around 3.7 Å. iucr.org

C-H···π Interactions: These are expected to be numerous and significant. The methyl group on the tolyl ring provides three C-H donors, and the aromatic C-H bonds on both rings can also participate. The π-systems of both the pyridine and tolyl rings can act as acceptors. These interactions are crucial for consolidating crystal packing. iucr.orgresearchgate.net

N-H···π and N-H···N Interactions: The amine group is a versatile donor. It can form conventional, strong N-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule. researchgate.net Additionally, it can participate in weaker N-H···π interactions by donating to the face of either the pyridine or tolyl ring of another molecule.

The following table summarizes the key intermolecular interactions anticipated for this compound, with geometric parameters informed by computational and crystallographic data from analogous compounds.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference for Analogy |

| Hydrogen Bond | Amine (N-H) | Pyridine (N) | N···N distance: ~2.9-3.2 Å | researchgate.netiucr.org |

| π-π Stacking | Pyridine Ring | Tolyl Ring | Centroid-Centroid distance: ~3.4-3.8 Å; typically slipped | iucr.orgreading.ac.uk |

| C-H···π | Aryl/Methyl (C-H) | Pyridine/Tolyl π-cloud | H···π centroid distance: ~2.5-2.9 Å | iucr.orgresearchgate.net |

| N-H···π | Amine (N-H) | Pyridine/Tolyl π-cloud | H···π centroid distance: ~2.4-2.8 Å | mdpi.com |

Chemical Reactivity and Transformations of 5 M Tolyl Pyridin 3 Amine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom gives it basic and nucleophilic properties. However, in aminopyridines, the exocyclic amino group is generally more basic and nucleophilic than the ring nitrogen. The presence of the electron-donating amino and tolyl groups increases the electron density in the pyridine ring, which can enhance the reactivity of the ring nitrogen compared to unsubstituted pyridine.

Direct N-alkylation and N-acylation of the pyridine nitrogen in aminopyridines are often challenging. These reactions typically occur preferentially at the more nucleophilic exocyclic amino group. publish.csiro.aupublish.csiro.au For 3-aminopyridines, studies have shown that acetylation with acetic anhydride (B1165640) occurs directly at the exocyclic amino nitrogen rather than through an N-acetylpyridinium intermediate. publish.csiro.aupublish.csiro.au

While direct N-alkylation of the pyridine ring is uncommon for aminopyridines, specialized methods or prior modification of the amino group would be necessary to achieve this transformation selectively. For instance, N-alkylation of aminopyridines has been achieved using a carboxylic acid and sodium borohydride (B1222165), but this process modifies the exocyclic amine. researchgate.net Heterogeneous catalysts have also been explored for the N-alkylation of 3-aminopyridine (B143674), again targeting the amino group. google.com

Table 1: Representative N-Alkylation/Acylation Reactions of Aminopyridines (Illustrative) Note: Data for closely related aminopyridines is used to illustrate expected reactivity.

| Reactant | Reagent(s) | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Acetic Anhydride, Triethylamine | N-Acetylamino derivative | Acetone, 36°C | publish.csiro.au |

| 3-Aminopyridine | Carboxylic Acid, NaBH₄ | N-Alkylamino derivative | Mild conditions | researchgate.net |

| 2-Aminopyridines | Solid-supported 4-hydroxy-3-nitrobenzophenone (B1615346) ester | N-Acylamino derivative | 60°C, 12 hours | arkat-usa.org |

The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid, MCPBA) or hydrogen peroxide. cdnsciencepub.comrsc.org The presence of electron-donating groups, like the amino and tolyl groups in 5-(m-Tolyl)pyridin-3-amine, is expected to facilitate this reaction by increasing the electron density at the nitrogen atom. acs.org For unsymmetrical pyridines, N-oxidation typically occurs at the nitrogen atom that is para to a strong electron-donating substituent. cdnsciencepub.com In the case of this compound, both substituents are electron-donating, making the pyridine nitrogen susceptible to oxidation.

The resulting pyridine N-oxides are versatile intermediates. They exhibit enhanced reactivity toward both electrophilic and nucleophilic substitution on the pyridine ring and can be used in various synthetic transformations. acs.org For example, pyridine N-oxides can undergo deoxygenation or further functionalization like hydroxymethylation. acs.org

Table 2: General Conditions for N-Oxidation of Substituted Pyridines

| Pyridine Type | Oxidizing Agent | General Conditions | Product | Reference |

|---|---|---|---|---|

| Electron-rich Pyridines | m-Chloroperbenzoic acid (MCPBA) | Inert solvent (e.g., CH₂Cl₂) | Pyridine N-oxide | rsc.org |

| Substituted Pyrimidines | Peracetic acid | - | Pyrimidine N-oxide | cdnsciencepub.com |

| Substituted Pyridines | Aspartic acid-containing peptides / H₂O₂ | Catalytic, enantioselective | Chiral Pyridine N-oxide | chemrxiv.org |

N-Alkylation and N-Acylation Reactions

Reactions Involving the Amine Group

The primary aromatic amine group at the C-3 position is a key site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The exocyclic amino group of this compound readily undergoes acylation with reagents like acid chlorides, anhydrides, or carboxylic acids to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are standard for aromatic amines.

Studies on 3-aminopyridine show that acylation with acetic anhydride proceeds efficiently. researchgate.netgoogle.com Acylation with cyclic anhydrides, such as endic anhydride, has also been shown to occur chemoselectively at the exocyclic amino group of 3-aminopyridine. researchgate.net Sulfonylation of aminopyridines can be achieved under various conditions, including microwave-assisted solvent-free methods, to produce N-(pyridin-3-yl)sulfonamides. vulcanchem.comsciencepublishinggroup.com A general method for synthesizing primary sulfonamides involves reacting organometallic reagents with sulfinylamine reagents, which could be adapted for aryl amines. acs.org

Table 3: Representative Acylation/Sulfonylation Reactions of 3-Aminopyridine Note: Data for 3-aminopyridine is used to illustrate expected reactivity.

| Reactant | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Acetic Anhydride | 3-Acetamidopyridine | Aqueous system, Sodium acetate (B1210297) base | researchgate.net |

| 3-Aminopyridine | Pyridine-2-sulfonyl chloride | 3-Aminopyridine-2-sulfonamide | Pyridine solvent, 80°C | vulcanchem.com |

| 3-Aminopyridine-2(1H)-ones | Succinic anhydride | Monoamide, followed by cyclization | - | buketov.edu.kz |

| 4-Aminopyridine | Chlorosulfonic acid | 4-Aminopyridine-3-sulfonic acid | 1,2-dichloroethane, 0-5°C then 50-70°C |

Reductive amination provides a powerful method for converting the primary amine of this compound into secondary or tertiary amines. The process typically involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.org

However, the reductive amination of certain aminopyridines, such as 3-amino-4-chloropyridine, can be challenging due to the basicity of the starting material, which can buffer the reaction and slow down imine formation or reduction. nih.gov To overcome this, protocols involving initial Boc-protection of the amine, followed by deprotection and alkylation, have been developed. nih.gov A facile N-monoalkylation of 2- or 3-aminopyridines has been reported using a carboxylic acid and sodium borohydride. researchgate.net

Table 4: Reductive Amination of Aminopyridines Note: Data for related aminopyridines is used to illustrate expected reactivity.

| Amine | Carbonyl Compound | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| 3-Amino-4-halopyridines | Various aldehydes/ketones | TFA, TMSOTf, NaBH(OAc)₃ | N-Substituted-3-amino-4-halopyridine | nih.gov |

| 2- or 3-Aminopyridines | Carboxylic Acid | NaBH₄ | N-Alkylaminopyridine | researchgate.net |

| General Amines | Aldehydes/Ketones | NaBH(OAc)₃ or NaBH₃CN | Secondary/Tertiary Amine | rsc.org |

The primary amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). nih.gov Diazonium salts derived from 3-aminopyridines are known intermediates for various synthetic transformations. google.com

Kinetic studies show that the diazotization of 3-aminopyridine proceeds mainly through the interaction of the nitrous acidium ion (H₂NO₂⁺) with the monoprotonated form of the amine. rsc.org The resulting pyridine-3-diazonium ion is relatively unstable and can undergo subsequent reactions. researchgate.net For example, it can be transformed into 3-hydroxypyridine (B118123) or used in coupling reactions to form azo dyes. nih.govresearchgate.net A process for preparing pyridine-3-sulfonyl chloride involves the diazotization of 3-aminopyridine with isoamyl nitrite, followed by a reaction with thionyl chloride catalyzed by a copper salt. google.com

Table 5: Diazotization and Subsequent Reactions of 3-Aminopyridine Note: Data for 3-aminopyridine is used to illustrate expected reactivity.

| Reaction | Reagents | Intermediate/Product | Conditions | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 3-Diazopyridinium cation | Aqueous acid, 22°C | researchgate.net |

| Hydroxylation | (from Diazonium salt) | 3-Hydroxypyridine | Decomposition of diazonium salt in water | researchgate.net |

| Azo Coupling | Diazonium salt, Methacrylate tyramine | Azo dye | - | nih.gov |

| Chlorosulfonylation | Isoamyl nitrite, 1,5-Naphthalenedisulfonic acid; then SOCl₂, Cu catalyst | Pyridine-3-sulfonyl chloride | Microchannel reactor | google.com |

Reductive Amination and Formation of Secondary/Tertiary Amines

Electrophilic Aromatic Substitution on the Pyridine Ring: Regioselectivity and Reaction Conditions

The pyridine ring, particularly when substituted with an amino group, presents a complex landscape for electrophilic aromatic substitution (SEAr). The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack compared to benzene (B151609). libretexts.orgwikipedia.org This deactivation is further enhanced in acidic media, often used for SEAr reactions, as the nitrogen atom becomes protonated, acquiring a positive charge that strongly deactivates the ring. libretexts.orgwikipedia.org

However, the amino group at the 3-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. lkouniv.ac.in In the case of this compound, the positions ortho to the amino group are C2 and C4, while the para position is C6. Therefore, electrophilic attack is anticipated to occur at these positions. The specific regioselectivity is a result of the combined electronic effects of the amino group, the tolyl substituent, and the ring nitrogen.

Typical electrophilic aromatic substitution reactions on pyridine derivatives, such as nitration and halogenation, often require harsh conditions due to the ring's inherent lack of reactivity. libretexts.orguomustansiriyah.edu.iq For instance, nitration of pyridine itself necessitates treatment with potassium nitrate (B79036) in fuming sulfuric acid at high temperatures. uomustansiriyah.edu.iq However, the presence of the activating amino group in this compound would likely allow for milder reaction conditions. It is important to note that Friedel-Crafts reactions are generally unsuccessful on pyridine rings. libretexts.orguomustansiriyah.edu.iq

Table 1: Regioselectivity in Electrophilic Aromatic Substitution on the Pyridine Ring

| Position | Electronic Influence of Amino Group | Electronic Influence of Ring Nitrogen | Predicted Reactivity |

| C2 | Activating (ortho) | Deactivating | Possible site of attack |

| C4 | Activating (ortho) | Deactivating | Possible site of attack |

| C6 | Activating (para) | Deactivating | Possible site of attack |

Nucleophilic Aromatic Substitution on the Pyridine Ring: Regioselectivity and Activation

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction for pyridine and its derivatives, especially when an electron-withdrawing group is present to stabilize the intermediate Meisenheimer complex. wikipedia.orgwikipedia.org The pyridine nitrogen itself makes the ring more susceptible to nucleophilic attack than benzene. wikipedia.org

For SNAr to occur, a good leaving group, such as a halide, must be present on the ring. In the context of derivatives of this compound, if a halogen were introduced at the C2, C4, or C6 positions, these positions would be activated towards nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen effectively delocalizes the negative charge of the intermediate, particularly when the attack occurs at the ortho or para positions (C2, C4, C6). wikipedia.org

Activation of the pyridine ring for SNAr can also be achieved through the use of Lewis acids, which coordinate to the ring nitrogen and enhance its electron-withdrawing effect. sci-hub.se This strategy has been shown to facilitate nucleophilic substitution on chloropyridines under milder conditions. sci-hub.se Another method involves the conversion of the pyridine to its N-oxide, which significantly increases the ring's reactivity towards nucleophiles. sci-hub.se The Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on a pyridine ring, typically occurring at the 2-position. wikipedia.org

Table 2: Activation Strategies for Nucleophilic Aromatic Substitution on the Pyridine Ring

| Activation Method | Mechanism | Typical Reagents |

| Presence of Leaving Group | Stabilization of Meisenheimer complex | Halogens (e.g., Cl, Br) at C2, C4, or C6 |

| Lewis Acid Catalysis | Enhancement of ring's electrophilicity | Zn(NO₃)₂·6H₂O, BF₃·OEt₂ sci-hub.senih.gov |

| N-Oxide Formation | Increased reactivity towards nucleophiles | Peroxy acids |

Reactions of the m-Tolyl Moiety

The phenyl ring of the m-tolyl group is also susceptible to electrophilic aromatic substitution. The two substituents on this ring, the methyl group and the pyridin-3-ylamino group, direct incoming electrophiles. The methyl group is an activating, ortho-, para-director. stackexchange.comphiladelphia.edu.jo The pyridin-3-ylamino group, with its nitrogen lone pair, is also a potent activating group and an ortho-, para-director. msu.edulibretexts.org

The directing effects of these two groups are reinforcing. The positions ortho to the methyl group are C2' and C6', and the para position is C4'. The positions ortho to the pyridin-3-ylamino group are C2' and C6', and the para position is C4'. Therefore, electrophilic attack is strongly favored at the C2', C4', and C6' positions of the phenyl ring. However, steric hindrance may play a role, potentially favoring substitution at the less hindered C4' and C6' positions over the C2' position, which is situated between the two existing substituents. stackexchange.commasterorganicchemistry.com

The methyl group on the tolyl moiety can undergo various transformations, most notably oxidation. Oxidation of methyl groups on aromatic rings can yield aldehydes, carboxylic acids, or other oxygenated derivatives. harvard.edu The specific product depends on the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) can oxidize the methyl group to a carboxylic acid. Milder, more selective methods, such as those employing selenium dioxide or a Kornblum-type oxidation, can be used to obtain the corresponding aldehyde. osti.gov The oxidation of methylpyridines to pyridinecarboxylic acids has been achieved using halogen oxidizing agents under the influence of actinic radiation. google.com

Table 3: Potential Products from the Oxidation of the Methyl Group

| Oxidizing Agent | Potential Product |

| Potassium Permanganate (KMnO₄) | 3-(3-Carboxyphenyl)pyridin-5-amine |

| Selenium Dioxide (SeO₂) | 3-(3-Formylphenyl)pyridin-5-amine |

| Iodine (I₂) in DMSO (Kornblum-type) | 3-(3-Formylphenyl)pyridin-5-amine |

Electrophilic Aromatic Substitution on the Phenyl Ring

Cross-Coupling Reactions for Further Functionalization (e.g., Suzuki, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to further functionalize this compound. To utilize these reactions, the parent compound would typically first be halogenated.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide or triflate. preprints.org For example, if this compound were brominated on the pyridine ring (e.g., at the 2-, 4-, or 6-position), the resulting bromopyridine derivative could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new substituents. researchgate.netmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. preprints.org

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or triflate with an amine. organic-chemistry.orgwikipedia.org A halogenated derivative of this compound could be coupled with various primary or secondary amines to introduce new amino substituents. mdpi.com This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex amines. wikipedia.org

Table 4: Overview of Cross-Coupling Reactions for Functionalization

| Reaction | Substrate Requirement | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Halogenated this compound | Aryl/vinyl boronic acid or ester | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand preprints.orgmdpi.com |

| Buchwald-Hartwig | Halogenated this compound | Primary or secondary amine | C-N | Pd catalyst with a specialized phosphine ligand (e.g., from the Buchwald or Hartwig groups) organic-chemistry.orgwikipedia.org |

Applications and Advanced Materials Incorporating 5 M Tolyl Pyridin 3 Amine

Role as Ligands in Coordination Chemistry and Metal Complexes

The nitrogen atoms of the pyridine (B92270) ring and the amino group in 5-(m-Tolyl)pyridin-3-amine make it an excellent candidate for a ligand in coordination chemistry. Ligands are molecules or ions that bond to a central metal atom to form a coordination complex. wikipedia.orgresearchgate.net Pyridine and its derivatives are particularly valued for their ability to form stable complexes with a wide array of transition metals. researchgate.net

Standard characterization methods would include:

Spectroscopic Analysis: Techniques like FT-IR, UV-Vis, and NMR spectroscopy are used to confirm the coordination of the ligand to the metal ion. For instance, a shift in the vibrational frequencies of the C=N bond in the pyridine ring or the N-H bonds of the amino group in an FT-IR spectrum would indicate complex formation.

Elemental Analysis and Mass Spectrometry: These methods are used to determine the empirical formula and molecular weight of the newly formed complex, confirming its stoichiometry. ekb.eg

Complexes with related aminopyridine ligands have been synthesized and shown to adopt various geometries, such as octahedral or tetrahedral, depending on the metal ion and reaction conditions. wikipedia.orgekb.eg

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in homogeneous catalysis. researchgate.netrsc.org These catalysts are crucial for a variety of organic transformations, including cross-coupling reactions (like Suzuki-Miyaura and Heck reactions), hydrogenations, and polymerizations. tuwien.atresearchgate.net The electronic and steric properties of the ligand, which are influenced by substituents like the m-tolyl group in this compound, can be tuned to control the activity and selectivity of the metal catalyst. researchgate.net

While no studies have specifically reported on the catalytic activity of complexes derived from this compound, it is plausible that they could be effective catalysts. For example, rhodium and palladium complexes with pyridine-containing ligands have shown significant catalytic activity in various reactions. rsc.org Research in this area would involve synthesizing the metal complex and testing its efficacy in promoting specific organic reactions, analyzing reaction rates, yields, and product selectivity.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The bifunctional nature of this compound, with its multiple potential coordination sites (the pyridine and amine nitrogens), makes it a potential candidate for use as an organic linker in the construction of coordination polymers and MOFs.

The design of MOFs relies on the predictable coordination geometry of the metal ions and the specific shape and connectivity of the organic linker. While there is no specific research detailing the use of this compound in MOF synthesis, ligands with similar functionalities, such as aminopyridines and other nitrogen-containing heterocycles, have been successfully employed. The resulting frameworks can exhibit properties like porosity, which is useful for gas storage and separation, or catalytic activity.

Investigation of Catalytic Activity in Organic Transformations

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The amino group and the pyridine nitrogen in this compound are capable of acting as hydrogen bond donors and acceptors, respectively, making the molecule a prime candidate for building larger structures through self-assembly. nih.govacs.org

Hydrogen bonds are directional interactions that play a critical role in determining the three-dimensional structure of molecules in the solid state. acs.org In molecules like this compound, the N-H of the amino group can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine nitrogen can act as an acceptor. This can lead to the formation of predictable patterns, or "supramolecular synthons." acs.org

Studies on similar molecules, such as 2-aminopyridine (B139424), show that the interplay between hydrogen bond donors and acceptors can lead to the formation of well-defined structures like dimers, chains, or more complex 2D and 3D networks. rsc.org The specific architecture formed by this compound would depend on factors like the steric influence of the m-tolyl group and the conditions of crystallization. Detailed investigation using single-crystal X-ray diffraction would be necessary to fully elucidate these potential supramolecular structures.

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, trapping the solvent and creating a gel. nih.govmdpi.com The self-assembly process is often driven by non-covalent interactions, particularly hydrogen bonding. nih.gov Amide and urea-functionalized aminopyridines have been shown to be effective LMWGs. mdpi.comexlibrisgroup.com

Given its hydrogen-bonding capabilities, this compound could potentially function as an LMWG or as a building block for one. The resulting supramolecular gels could be "smart" materials, responsive to external stimuli such as temperature, pH, or the presence of specific ions. mdpi.com For example, the addition of metal ions could either enhance gelation by acting as coordination nodes within the fibrous network or disrupt the gel by interfering with the hydrogen bonds. nih.gov The study of such systems would involve gelation tests in various solvents and characterization of the gel's mechanical properties using techniques like rheology. nih.govmdpi.com

Exploration of Hydrogen Bonding Networks for Supramolecular Architectures

Advanced Materials Science Applications

The unique combination of a pyridine ring and a tolyl group in this compound suggests its potential as a monomer for creating functional polymers with interesting properties. The pyridine moiety can introduce sites for hydrogen bonding and potential n-type conductivity, while the tolyl group can influence solubility and packing of the polymer chains.

The synthesis of aromatic polyamides typically involves the polycondensation of a diamine with a diacid chloride. sciensage.info In this context, this compound could theoretically serve as a diamine monomer. The general reaction for polyamide synthesis is a well-established process. sciensage.info

Table 1: Hypothetical Polymerization of this compound

| Reactant A | Reactant B | Polymer Type | Potential Properties |

|---|

However, no specific studies detailing the polymerization of this compound with any specific diacid chloride, nor the characterization of the resulting polymer, are available. Research on other aromatic polyamides has shown that the properties of the resulting polymer, such as solubility and thermal stability, are highly dependent on the structure of the monomers used. sciensage.info For instance, the incorporation of bulky side groups can enhance solubility in organic solvents.

The optoelectronic properties of materials are crucial for their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These properties are intrinsically linked to the molecular structure of the compounds used. Pyridine-containing polymers are of interest for their potential electron-transporting capabilities. acs.org

The investigation of a new material for optoelectronic applications would typically involve studying its photophysical and electrochemical properties.

Table 2: Key Optoelectronic Properties for Investigation

| Property | Description | Relevance |

|---|---|---|

| UV-Vis Absorption | The wavelengths of light a material absorbs. | Determines the material's color and the energies of its electronic transitions. |

| Photoluminescence | The emission of light from a material after absorbing light. | Crucial for applications in OLEDs. |

| Cyclic Voltammetry | An electrochemical technique to determine the HOMO and LUMO energy levels. | Essential for understanding charge injection and transport in electronic devices. |

While extensive research exists on the optoelectronic properties of various polymers containing pyridine and other nitrogen-containing heterocycles, there is no specific data available for polymers or materials that incorporate this compound. The electronic properties of such a material would be influenced by the interplay between the electron-donating tolyl group and the electron-withdrawing pyridine ring.

Conclusion and Future Perspectives

Summary of Key Research Achievements for 5-(m-Tolyl)pyridin-3-amine

Direct and extensive research specifically targeting this compound is still in its early stages. However, the foundational significance of this compound lies in its role as a versatile building block in the synthesis of more complex molecules. The true measure of its research achievements is currently reflected in the broader successes of the aminopyridine class, to which it belongs.

Aminopyridines are recognized as essential heterocycles in medicinal chemistry and materials science. rsc.org They are key precursors for a variety of fused heterocyclic systems like imidazopyridines, pyridopyrimidines, and pyrazolopyridines, many of which are intermediates for pharmaceuticals. rsc.org The interaction of aminopyridine rings with various enzymes and receptors can lead to a wide array of biological and pharmacological effects. rsc.orgmdpi.com

The synthesis of functionalized pyridines, including aminopyridines, has been a subject of intense study. nih.govorganic-chemistry.org Researchers have developed numerous methods, including multi-component reactions and transition-metal-catalyzed cross-couplings, to create diverse libraries of these compounds for screening against various biological targets. dntb.gov.uarsc.org The presence of the tolyl group in this compound offers a lipophilic component that can be crucial for modulating the pharmacokinetic properties of potential drug candidates.

While specific data on this compound is limited, the research on analogous structures provides a strong rationale for its importance. For instance, derivatives of 2-aminopyridine (B139424) have been investigated for their potential as selective CDK8 inhibitors for anti-colorectal cancer therapy. acs.org Similarly, other substituted aminopyridines have shown promise as antiamnesic and cognition-enhancing drugs. researchgate.net These achievements underscore the latent potential residing within the this compound scaffold.

Table 1: Key Research Areas for Aminopyridine Derivatives

| Research Area | Key Findings | Potential Relevance for this compound |

| Medicinal Chemistry | Aminopyridines are core components of numerous bioactive molecules with applications as anticancer, antibacterial, and anti-inflammatory agents. rsc.orgresearchgate.net | The scaffold can be a starting point for developing new therapeutic agents. |

| Catalysis | Pyridine (B92270) derivatives are used as ligands in transition metal catalysis. | The nitrogen atom in the pyridine ring can coordinate with metal centers. |

| Materials Science | Functionalized pyridines are used in the development of organic light-emitting diodes (OLEDs) and other advanced materials. mdpi.com | The aromatic nature and potential for functionalization make it a candidate for new material synthesis. |

Emerging Research Directions and Unaddressed Challenges in Pyridine Derivative Chemistry

The field of pyridine chemistry is dynamic, with several emerging trends and persistent challenges that shape its future trajectory.

Emerging Research Directions:

Sustainable Synthesis: A significant push is being made towards greener and more sustainable methods for synthesizing pyridine derivatives. numberanalytics.commarketresearch.com This includes the use of biomass-derived starting materials and developing more efficient catalytic systems to minimize waste and environmental impact. numberanalytics.com

C-H Functionalization: Direct functionalization of C-H bonds in pyridines is a highly sought-after strategy as it offers a more atom-economical and straightforward route to substituted pyridines. snnu.edu.cnbeilstein-journals.org While ortho- and para-functionalization are more established, meta-selective C-H functionalization remains a significant and active area of research. snnu.edu.cnacs.org

Novel Catalytic Systems: The development of new transition metal catalysts, including those based on palladium, rhodium, and copper, continues to expand the toolkit for pyridine synthesis and functionalization. rsc.orgnumberanalytics.com These catalysts offer improved selectivity and efficiency.

Photoredox Catalysis: The use of visible-light photoredox catalysis is an emerging and powerful tool for the synthesis of pyridine derivatives under mild conditions. mdpi.com

Unaddressed Challenges:

Regioselectivity: Controlling the position of substitution on the pyridine ring, especially achieving selective meta-functionalization, remains a significant hurdle due to the inherent electronic properties of the pyridine nucleus. acs.orgchemistryviews.org

Synthesis of Polysubstituted Pyridines: The synthesis of fully and differently substituted pyridines is challenging, often requiring multi-step procedures with potential issues in controlling regioselectivity. chemistryviews.org

Drug Resistance: In the context of medicinal chemistry, the emergence of multidrug-resistant (MDR) pathogens necessitates the continuous development of new and more effective pyridine-based antibacterial agents. nih.govresearchgate.net

Pharmacokinetic Optimization: A major challenge in drug development is optimizing the pharmacokinetic and pharmacodynamic properties of aminopyridine derivatives to ensure their efficacy and safety in clinical applications. rsc.org

Potential for Development of Novel Chemical Entities and Advanced Materials Based on the this compound Scaffold

The unique structural features of this compound—a pyridine core, an amino group, and a tolyl substituent—provide a rich platform for the development of novel chemical entities and advanced materials.

Novel Chemical Entities:

The this compound scaffold holds considerable promise for the discovery of new drugs. Pyridine and its derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orggrandviewresearch.com The amino group on the pyridine ring can be readily functionalized, allowing for the creation of large and diverse compound libraries for high-throughput screening. The tolyl group can be strategically utilized to enhance binding affinity to biological targets and to fine-tune the lipophilicity of potential drug candidates, thereby improving their ADME (absorption, distribution, metabolism, and excretion) properties. Given the proven track record of aminopyridines in targeting a variety of enzymes and receptors, the this compound scaffold is a prime candidate for the development of new therapeutics. rsc.orgrsc.org

Advanced Materials:

The application of pyridine derivatives extends beyond medicine into the realm of materials science. snnu.edu.cn The electron-deficient nature of the pyridine ring, combined with the potential for extensive π-conjugation through appropriate functionalization, makes these compounds suitable for use in organic electronics. mdpi.com Specifically, derivatives of this compound could be explored for applications in:

Organic Light-Emitting Diodes (OLEDs): By incorporating this scaffold into larger conjugated systems, it may be possible to develop new emissive materials with tailored photophysical properties.

Organic Semiconductors: The ability to tune the electronic properties through substitution makes pyridine derivatives attractive for use in organic field-effect transistors (OFETs) and other electronic devices.

Sensors: The nitrogen atom of the pyridine ring can act as a binding site for metal ions or other analytes, making derivatives of this compound potential candidates for the development of chemical sensors.

The continued exploration of the chemistry and applications of this compound and its derivatives is poised to unlock new opportunities in both medicine and materials science, solidifying the importance of this versatile scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.